molecular formula C8H6ClN3 B8454731 7-Chloro-2,6-naphthyridin-3-amine

7-Chloro-2,6-naphthyridin-3-amine

Cat. No.: B8454731
M. Wt: 179.60 g/mol
InChI Key: HPTAULKVADNPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,6-naphthyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. As part of the naphthyridine family—a class of privileged heterocyclic scaffolds known as diazanaphthalenes—this compound serves as a versatile building block for the synthesis of more complex molecules with potential bioactive properties . The naphthyridine core is a bicyclic system consisting of two fused pyridine rings, and the specific placement of the chloro and amine substituents on the 2,6-naphthyridine framework makes it a valuable intermediate for further functionalization . Researchers utilize this scaffold to develop novel ligands for various biological receptors and enzymes . In particular, analogous naphthyridine structures have been extensively explored as kinase inhibitors, targeting key signaling pathways in diseases such as cancer . The chloro group at the 7-position offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse carbocyclic and heterocyclic systems. Meanwhile, the amine group at the 3-position can be used to form amide bonds or sulfonamides, or to create additional ring systems through cyclization events, thereby expanding the molecular diversity available for structure-activity relationship (SAR) studies . The exploration of such fused polycyclic naphthyridines also extends into material science, where similar structures have demonstrated interesting optical properties, suggesting potential application as fluorophores . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloro-2,6-naphthyridin-3-amine

InChI

InChI=1S/C8H6ClN3/c9-7-1-5-4-12-8(10)2-6(5)3-11-7/h1-4H,(H2,10,12)

InChI Key

HPTAULKVADNPMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=CC2=CN=C1N)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Naphthyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete picture of the molecule's connectivity and electronic environment can be assembled.

The ¹H NMR spectrum of 7-Chloro-2,6-naphthyridin-3-amine is expected to display signals corresponding to the five protons on the molecule: four aromatic protons on the naphthyridine core and the two protons of the primary amine group.

The protons on the naphthyridine ring system (H-1, H-4, H-5, and H-8) will appear in the aromatic region, typically between 7.0 and 9.5 ppm. The precise chemical shifts are influenced by the electronic effects of the nitrogen atoms, the electron-donating amino group (-NH₂), and the electron-withdrawing chloro (-Cl) group. The amino group will cause an upfield shift (to lower ppm) for adjacent protons, while the nitrogen atoms and the chlorine will cause a downfield shift (to higher ppm).

The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it typically appears in the range of 4.0-6.0 ppm for aromatic amines. This signal's broadness is due to quadrupole broadening from the nitrogen atom and chemical exchange.

The expected splitting patterns (coupling) arise from interactions between neighboring protons. For instance, protons on the same ring will couple with each other, leading to doublets or more complex multiplets, which helps in assigning their specific positions. In the spectrum of a related compound, 3-amino-1-bromo-2,6-naphthyridine, distinct signals were observed for each of the aromatic protons, allowing for a clear structural assignment. derpharmachemica.com

Expected ¹H NMR Data for this compound Note: These are predicted values based on known substituent effects on aromatic systems. Actual experimental values may vary.

Proton Expected Chemical Shift (ppm) Expected Multiplicity
H-1 ~9.0 - 9.2 Singlet (s)
H-4 ~6.8 - 7.0 Singlet (s)
H-5 ~8.6 - 8.8 Doublet (d)
H-8 ~7.8 - 8.0 Doublet (d)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, one for each carbon atom in the naphthyridine core. These signals typically appear in the range of 100-160 ppm for heteroaromatic systems.

The chemical shifts are determined by the local electronic environment.

Carbons bonded to nitrogen (e.g., C-2 and C-6) are significantly deshielded and appear at lower field (higher ppm values).

The carbon attached to the amino group (C-3) is shielded and will appear at a relatively higher field compared to other carbons in the ring.

The carbon bonded to chlorine (C-7) will also have its chemical shift influenced by the halogen's electronegativity.

Quaternary carbons (those not bonded to any hydrogen, like C-4a and C-8a) often show signals of lower intensity. nih.gov

Data from the parent 2,6-naphthyridine (B1209661) shows carbon signals across the aromatic region, providing a baseline for predicting the shifts in the substituted derivative. spectrabase.com

Expected ¹³C NMR Data for this compound Note: These are predicted values based on published data for 2,6-naphthyridine and known substituent effects. Actual experimental values may vary.

Carbon Expected Chemical Shift (ppm)
C-1 ~150 - 155
C-3 ~155 - 160
C-4 ~105 - 110
C-4a ~140 - 145
C-5 ~120 - 125
C-7 ~148 - 153
C-8 ~118 - 123

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the region of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. derpharmachemica.com

N-H Bending: An N-H bending (scissoring) vibration is anticipated around 1600-1650 cm⁻¹, which may sometimes overlap with C=C stretching bands. derpharmachemica.com

C=N and C=C Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the naphthyridine ring will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 700 and 850 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds will appear as strong bands below 900 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (-NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 Medium, Sharp
Primary Amine (-NH₂) Bending (Scissor) 1600 - 1650 Medium to Strong
Aromatic Ring (C=C, C=N) Stretching 1400 - 1600 Medium to Strong
Aryl-Halide (C-Cl) Stretching 700 - 850 Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic and heteroaromatic compounds like this compound exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The spectrum is expected to show multiple absorption maxima (λ_max). The extensive conjugation of the naphthyridine ring system, along with the auxochromic amino group, would likely result in strong absorptions in the UV region, potentially extending into the visible range. derpharmachemica.com Studies on substituted naphthalenes and isoquinolines show that electron-donating groups cause a shift in the absorption bands. derpharmachemica.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₈H₆ClN₃), the high-resolution mass spectrum would confirm its elemental composition.

Molecular Ion Peak (M⁺): The calculated monoisotopic mass is approximately 179.0249 g/mol . The mass spectrum would show a molecular ion peak at m/z = 179.

Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern for the molecular ion will be observed. There will be an [M]⁺ peak (for the ³⁵Cl isotope) and an [M+2]⁺ peak (for the ³⁷Cl isotope) with a relative intensity ratio of about 3:1.

Fragmentation: Fragmentation of the parent ion would likely involve the loss of small, stable molecules. Common fragmentation pathways for related nitrogen heterocycles include the loss of hydrogen cyanide (HCN, 27 u) or chloroacetylene (C₂HCl, 60 u) from the ring structure. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no crystal structure has been published for this compound, analysis of related naphthyridine and aminonaphthoquinone structures provides insight into the expected features. nih.gov

A crystal structure would reveal:

Planarity: The fused naphthyridine ring system is expected to be largely planar.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the effects of the substituents on the ring geometry.

Intermolecular Interactions: The presence of the amino group provides sites for hydrogen bonding (N-H···N), which could lead to the formation of dimers or extended chain structures in the crystal lattice. nih.gov Pi-pi stacking interactions between the aromatic rings are also a common feature in the crystal packing of such planar molecules.

Computational Chemistry and Theoretical Studies of 7 Chloro 2,6 Naphthyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to modern chemical research. Methods like Density Functional Theory (DFT) are particularly valuable for studying the electronic structure and properties of heterocyclic compounds. mdpi.com For 7-Chloro-2,6-naphthyridin-3-amine, these calculations would provide a foundational understanding of its stability and reactivity.

A deep understanding of a molecule's electronic structure is crucial for predicting its chemical behavior. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is a cornerstone of electronic structure analysis. nih.gov

Key parameters obtained from MO analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability, with a larger gap suggesting lower reactivity. nih.gov

For this compound, the analysis would likely reveal the distribution of these frontier orbitals. The nitrogen atoms of the naphthyridine core and the amino group would be expected to significantly influence the HOMO, indicating these as potential sites for electrophilic attack. Conversely, the electron-withdrawing effect of the chlorine atom would likely lower the energy of the LUMO, making the ring system susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data

This table illustrates the type of data that would be generated from a molecular orbital analysis of this compound. The values are hypothetical and serve to demonstrate the concepts.

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and kinetic stability

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. nih.gov This allows for the prediction of reaction mechanisms and the characterization of transient species like transition states. By calculating the Gibbs free energy profiles for proposed reaction pathways, the most energetically favorable route can be identified. nih.gov

For this compound, this could be applied to predict the outcomes of various synthetic transformations, such as nucleophilic aromatic substitution at the chloro-position or electrophilic substitution on the amino-substituted ring. The calculations would identify the transition state structures and their associated energy barriers, providing insight into the reaction kinetics. nih.gov

The molecular electrostatic potential (ESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. mdpi.com It maps the electrostatic potential onto the electron density surface of a molecule, visually indicating electron-rich (negative potential) and electron-poor (positive potential) regions.

An ESP map of this compound would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the amino group, highlighting these as sites for electrophilic attack or hydrogen bonding. Conversely, the area around the chlorine atom and the hydrogen atoms of the amino group would exhibit a more positive potential, suggesting their susceptibility to nucleophilic interactions. This analysis provides a more nuanced view of reactivity than simple atomic charges.

Molecular Modeling and Simulation

Beyond the electronic level, molecular modeling and simulation techniques can be used to explore the conformational landscape and intermolecular interactions of this compound.

Naphthyridine derivatives are generally planar, rigid structures. nih.gov However, conformational analysis would be important to understand the orientation of the amino group relative to the naphthyridine ring. While rotation around the C-N bond is possible, there will be preferred low-energy conformations that dictate how the molecule interacts with other molecules, such as biological receptors or solvent molecules. Computational methods can systematically explore these rotational barriers to identify the most stable conformers.

The study of intermolecular interactions is crucial for understanding the behavior of molecules in the solid state and in solution. For this compound, key intermolecular interactions would include hydrogen bonding and π-π stacking.

The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the naphthyridine ring can act as hydrogen bond acceptors. Computational studies can quantify the strength and geometry of these hydrogen bonds in dimers or larger molecular clusters. Furthermore, the aromatic naphthyridine ring system can participate in π-π stacking interactions, which are important for the packing of molecules in crystals and for interactions with biological macromolecules like DNA. nih.gov

Applications and Future Research Directions for Naphthyridine Scaffolds in Academic Contexts

Naphthyridine Derivatives as Building Blocks in Organic Synthesis

Naphthyridine derivatives, characterized by their fused pyridine (B92270) ring system, are recognized as crucial building blocks in the field of organic synthesis. Their unique electronic properties and rigid, planar structure make them valuable scaffolds for constructing complex molecules. The presence of nitrogen atoms within the aromatic system allows for a variety of chemical transformations, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions.

The versatility of the naphthyridine core is further enhanced by the introduction of various substituents. For instance, halogenated naphthyridines serve as key intermediates for introducing further molecular complexity. The chlorine and bromine atoms on the naphthyridine ring are particularly useful as they can be readily displaced or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This reactivity allows for the synthesis of a wide array of substituted naphthyridine derivatives with tailored electronic and steric properties.

A significant application of these derivatives lies in the synthesis of ligands for catalysis. The nitrogen atoms of the naphthyridine scaffold can coordinate with metal centers, and by modifying the substituents on the ring system, the steric and electronic environment around the metal can be fine-tuned. This has led to the development of novel catalysts for various organic transformations. Furthermore, the rigid nature of the naphthyridine backbone can impart specific geometries to the resulting metal complexes, influencing their catalytic activity and selectivity.

The synthesis of novel heterocyclic compounds is another area where naphthyridine building blocks are extensively used. Through multi-step reaction sequences, the naphthyridine core can be annulated with other rings to create more complex polycyclic aromatic systems with unique photophysical and electronic properties.

Scaffold Design for Functional Materials

The distinct structural and electronic features of the naphthyridine scaffold make it an attractive candidate for the design of advanced functional materials. Its electron-deficient nature, planarity, and ability to participate in hydrogen bonding and π-π stacking interactions are key to its utility in this domain.

Naphthyridine in Organic Light-Emitting Materials (OLEDs)

The development of efficient organic light-emitting materials is a major focus of materials science, and naphthyridine derivatives have emerged as promising components in this area. The electron-deficient character of the naphthyridine ring system makes it an excellent building block for constructing electron-transporting or ambipolar host materials for phosphorescent OLEDs. By incorporating naphthyridine units into larger conjugated molecules, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to facilitate efficient charge injection and transport.

Researchers have designed and synthesized various naphthyridine-based materials for OLED applications. For example, compounds that combine a naphthyridine unit with other aromatic moieties can exhibit high thermal stability and desirable morphological properties, which are crucial for the longevity and performance of OLED devices. The nitrogen atoms in the naphthyridine core can also contribute to improved electron injection from the cathode.

Molecular Switches Based on Naphthyridine Scaffolds

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. The rigid and predictable geometry of the naphthyridine scaffold, along with its ability to form well-defined hydrogen bonds, makes it a suitable platform for the construction of such systems.

One approach to designing naphthyridine-based molecular switches involves creating "molecular flippers" where two naphthyridine units are connected by a flexible linker. The conformation of the molecule can be switched by controlling the protonation state of the naphthyridine nitrogen atoms, which in turn alters the intramolecular hydrogen bonding network. This change in conformation can lead to a measurable change in the molecule's properties, such as its fluorescence or its ability to bind to other molecules. These systems have potential applications in molecular electronics and sensing.

Coordination Chemistry and Metal Complex Formation

The nitrogen atoms of the naphthyridine ring system are excellent coordination sites for metal ions, making naphthyridine and its derivatives valuable ligands in coordination chemistry. The resulting metal complexes have been explored for a wide range of applications, from catalysis to materials science.

Naphthyridine Ligands in Transition Metal Complexation

Naphthyridine ligands have been shown to form stable complexes with a variety of transition metals, including but not limited to ruthenium, copper, and palladium. The coordination of the metal ion to the nitrogen atoms of the naphthyridine can significantly alter the electronic properties of both the ligand and the metal. This interaction can be exploited to design complexes with specific catalytic or photophysical properties.

The geometry of the resulting complex is largely dictated by the substitution pattern on the naphthyridine ligand and the coordination preferences of the metal ion. For instance, 2,2'-binaphthyridine and its derivatives can act as bidentate ligands, forming chelate rings with the metal center. The rigid nature of the naphthyridine backbone can enforce a specific geometry on the complex, which can be advantageous in catalytic applications where stereocontrol is important.

Chelation Properties of Substituted Naphthyridines

The chelation properties of naphthyridine ligands can be finely tuned by introducing various substituents onto the naphthyridine core. These substituents can influence the ligand's steric bulk, its electronic properties, and its ability to form additional interactions with the metal center or the surrounding solvent.

For example, the introduction of bulky groups near the coordination sites can create a specific steric environment around the metal, influencing the binding of substrates in a catalytic cycle. Conversely, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density at the nitrogen atoms, thereby affecting the strength of the metal-ligand bond. This ability to systematically modify the ligand's properties makes substituted naphthyridines highly versatile tools for the design of functional metal complexes with tailored reactivity and properties.

Development of Chemical Probes for Molecular Interactions

The rigid, planar structure of the 2,6-naphthyridine (B1209661) core, combined with its hydrogen bonding capabilities, makes it an excellent scaffold for designing chemical probes. These probes are instrumental in elucidating the complex interactions between small molecules and biological macromolecules such as enzymes and receptors. 7-Chloro-2,6-naphthyridin-3-amine serves as a crucial building block in the synthesis of these targeted molecular tools.

Probes for Enzyme-Substrate Binding Studies

The 2,6-naphthyridine scaffold has proven to be particularly valuable in the development of inhibitors for various enzymes, especially kinases, which play a central role in cellular signaling pathways. By designing and synthesizing derivatives of this scaffold, researchers can create highly potent and selective chemical probes to investigate enzyme function and validate them as therapeutic targets. acs.org

One of the most significant applications of naphthyridine-based compounds is in the creation of inhibitors for Casein Kinase 2 (CK2), a protein kinase implicated in a variety of human diseases, including cancer. acs.org Scientists have synthesized and characterized a series of naphthyridine analogues to develop a potent and selective chemical probe for CK2. acs.org These efforts led to the discovery of a compound that selectively inhibits CK2α and CK2α' with high specificity, making it an invaluable tool for studying the biological roles of this enzyme. acs.org Structural studies, including co-crystal structures of these probes bound to CK2, have been crucial in understanding the specific interactions that confer this selectivity. acs.org A key feature of these probes is often a tricyclic system formed by appending a pyridine or pyrimidine (B1678525) ring to a quinoline (B57606) core, a structure for which this compound can be a precursor. acs.org

To further aid in these studies, researchers also design "negative controls"—structurally similar molecules that lack a key chemical feature required for binding. acs.org For the CK2 probe, a related compound without a critical hinge-binding nitrogen atom was created. acs.org This control molecule does not bind to CK2 and thus helps to ensure that the observed biological effects are genuinely due to the inhibition of the target enzyme. acs.org

The following table summarizes representative research findings on 2,6-naphthyridine derivatives as enzyme probes:

Target Enzyme Naphthyridine Scaffold Key Findings
Casein Kinase 2 (CK2) Naphthyridine-based tricyclic system Development of a potent and exquisitely selective chemical probe for CK2α and CK2α'. acs.org
Fibroblast Growth Factor Receptor 4 (FGFR4) 1,6-Naphthyridin-2-one Discovery of novel inhibitors with significant cytotoxic effects in colorectal cancer cell lines. nih.gov

Probes for Receptor Interaction Investigations

The 2,6-naphthyridine framework is also integral to the development of probes for studying receptor-ligand interactions. These investigations are fundamental to understanding the mechanisms of action for a vast array of signaling molecules and for designing new drugs.

A significant area of research is the targeting of Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR4, which is an oncogenic driver in a substantial portion of hepatocellular carcinomas (HCC). nih.govacs.org Researchers have designed and synthesized novel FGFR4 inhibitors based on the 2,6-naphthyridine scaffold. nih.govacs.org These compounds have demonstrated nanomolar potency against HCC cell lines and, crucially, high selectivity for FGFR4 over other FGFR subtypes (FGFR1-3). nih.govacs.org This selectivity is vital for minimizing off-target effects and is a key characteristic of a well-designed chemical probe. The efficacy of these 2,6-naphthyridine derivatives has been demonstrated in xenograft mouse models of HCC, underscoring their potential as both research tools and therapeutic candidates. nih.gov

Similarly, derivatives of the related 1,6-naphthyridine (B1220473) scaffold have been explored as ligands for various other receptors. For instance, some analogs have been synthesized and evaluated for their binding affinity to muscarinic M2 and M3 receptor subtypes, which are important in the peripheral and central nervous systems. researchgate.net Other research has focused on developing 1,6-naphthyridin-2(1H)-ones as potent and selective inhibitors for FGFR4 in the context of colorectal cancer. nih.gov These studies highlight the versatility of the broader naphthyridine family in creating specific probes for a range of biological receptors. nih.govresearchgate.net

Emerging Research Frontiers in 2,6-Naphthyridine Chemistry and its Derivatives

The chemistry of 2,6-naphthyridine and its derivatives continues to be an active and evolving field of research, with several exciting frontiers emerging. benthamdirect.comeurekaselect.com The broad spectrum of biological activities associated with this scaffold, including anticancer, central nervous system, and antimicrobial effects, ensures its continued relevance in medicinal chemistry. benthamdirect.comresearchgate.net

Future research is likely to focus on several key areas:

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access functionalized 2,6-naphthyridine cores is a constant pursuit. nih.gov Innovations such as domino reactions and novel cycloadditions are enabling the creation of complex molecular architectures from simpler starting materials. researchgate.net These new methods will accelerate the discovery of derivatives with enhanced biological properties.

Expansion of Therapeutic Applications: While much focus has been on cancer and infectious diseases, the potential of 2,6-naphthyridine derivatives is being explored in other areas. researchgate.netnih.gov Their effects on the central nervous system suggest possible applications in neurodegenerative diseases or psychiatric disorders. benthamdirect.com Furthermore, their ability to inhibit enzymes like HIV-1 integrase points to their potential in antiviral therapies. acs.org

Development of Multifunctional Agents: An emerging trend is the design of single molecules that can hit multiple biological targets. researchgate.net For example, research into benzo[c] nih.govnih.govnaphthyridine derivatives has aimed to create compounds that concurrently inhibit both the protein kinase CK2 and cancer stem cells, a novel approach to cancer therapy. researchgate.net

Materials Science: Beyond biological applications, the unique electronic properties of naphthyridine-based structures are attracting interest in materials science. Researchers have designed and synthesized liquid crystalline organic semiconductors based on a dibenzo[c,h] nih.govnih.govnaphthyridine core for use as electron transport materials in electronic devices. researchgate.net

The continued exploration of the 2,6-naphthyridine scaffold, exemplified by compounds like this compound, promises to yield not only new therapeutic agents but also more sophisticated chemical probes to unravel the complexities of biological systems. benthamdirect.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 7-Chloro-2,6-naphthyridin-3-amine?

The compound is synthesized via diazotization and chlorination of precursor amines. For example:

  • Diazotization of 3-phenyl-1,6-naphthyridine-2,7-diamine in hydrochloric acid yields 7-chloro-3-phenyl-1,6-naphthyridin-2-amine as a primary product (61% yield) .
  • Chlorination of 2,6-naphthyridin-3-amine with nitrous acid (HNO₂) at 5°C, followed by CuCl treatment at 20°C, provides 3-chloro-2,6-naphthyridine (17% yield) . Key conditions: Low temperatures (5–20°C), HCl gas, and catalysts like CuCl.

Q. How is structural characterization performed for this compound?

  • Spectroscopy : Use ¹H/¹³C NMR to confirm aromatic proton environments and amine groups. MS (e.g., LC-MS) verifies molecular weight .
  • Crystallization : Products are purified via recrystallization from acetic acid or THF to isolate isomers .
  • Chromatography : TLC or HPLC monitors reaction progress and purity .

Q. What are the common by-products during synthesis, and how are they addressed?

By-products include:

  • Polychlorinated derivatives : E.g., 1,3,4-tribromo-2,6-naphthyridine forms during bromination of 1-bromo-2,6-naphthyridin-3-amine .
  • Isomeric mixtures : Diazotization may yield separable isomers (e.g., 2,6-naphthyridin-1-amine and 1,5-diamine derivatives) . Mitigation: Use selective catalysts (e.g., LiN(CH₂CH₂)₂O for amination) and optimize reaction times/temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalysts : FeCl₃ or morpholine derivatives enhance regioselectivity in amination (e.g., 91% yield for 1-morpholino-2,6-naphthyridin-3-amine) .
  • Temperature control : Sub-zero temperatures (−70°C) reduce side reactions in lithiation steps .
  • Solvent systems : THF or 1,4-dioxane improves solubility of intermediates . Example: Optimized diazotization at 10°C with HCl gas minimizes decomposition .

Q. How do structural modifications influence biological activity?

  • Anticancer potential : Derivatives like 7-chloro-6-fluoro-1,8-naphthyridines inhibit HGF/c-Met signaling, a pathway critical in tumor metastasis .
  • Enzyme inhibition : Chlorine at position 7 enhances binding to kinase active sites, while amine groups at position 3 modulate solubility . Method: Structure-activity relationship (SAR) studies via fluorination/amination of the naphthyridine core .

Q. How should researchers resolve contradictions in reported synthetic yields?

  • Case study : Diazotization of 3-phenyl-1,6-naphthyridine-2,7-diamine yields 61% of the target chloro-derivative, but analogous reactions produce lower yields (20–22%) due to variable halogenation .
  • Resolution : Standardize stoichiometry (excess HCl) and monitor reaction progress via in-situ NMR .

Methodological Recommendations

  • Purification : Employ gradient recrystallization (acetic acid/THF) for isomers .
  • Safety : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) .
  • Data validation : Cross-reference spectral data with PubChem entries to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.